8-Ethoxy-2-ethyl-1,2,3,4-tetrahydroisoquinoline is a chemical compound classified under the isoquinoline family. It is characterized by a fused bicyclic structure consisting of a benzene ring and a pyridine ring, which contributes to its significant biological and pharmacological properties. The compound is identified by the CAS Number 2060046-67-3 and has a molecular formula of C13H19NO, with a molecular weight of approximately 205.30 g/mol .
This compound is synthesized through various chemical routes and is primarily used in scientific research due to its potential therapeutic applications. It belongs to the broader category of tetrahydroisoquinolines, which are known for their diverse biological activities, including neuroprotective and anti-inflammatory effects.
The synthesis of 8-Ethoxy-2-ethyl-1,2,3,4-tetrahydroisoquinoline typically involves several multistep reactions. Common synthetic approaches include:
Industrial production often utilizes catalytic hydrogenation methods involving catalysts such as platinum or palladium to achieve the desired structural modifications efficiently.
8-Ethoxy-2-ethyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions:
The products formed depend on the specific reaction conditions and reagents used.
The mechanism of action for 8-Ethoxy-2-ethyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with various molecular targets within biological systems. It is known to modulate neurotransmitter systems, particularly those involving dopamine and serotonin pathways. This modulation is significant in studies related to neuroinflammation and neurodegenerative diseases .
These properties make it suitable for various applications in scientific research and industrial settings .
8-Ethoxy-2-ethyl-1,2,3,4-tetrahydroisoquinoline has several notable applications:
8-Ethoxy-2-ethyl-1,2,3,4-tetrahydroisoquinoline is a synthetic alkaloid derivative featuring a tetrahydrated isoquinoline core. Its IUPAC name explicitly defines the positions of key substituents: an ethoxy group (-OCH₂CH₃) at the 8-position and an ethyl group (-CH₂CH₃) at the 2-position of the 1,2,3,4-tetrahydroisoquinoline scaffold. The molecular formula is C₁₃H₁₉NO, with a molecular weight of 205.30 g/mol. Structurally, it belongs to the 1,2,3,4-tetrahydroisoquinoline (THIQ) alkaloid family, characterized by a partially saturated bicyclic system comprising a benzene ring fused to a piperidine ring. The ethoxy group enhances lipophilicity and influences electronic distribution, while the N-ethylation modulates basicity (pKa ~9–10) and pharmacokinetic properties. This places it within the broader class of ethoxy-substituted tertiary amine THIQs, sharing structural motifs with bioactive natural products like saframycins and synthetic analogs such as 5-ethoxy- and 7-ethoxy-THIQ derivatives [1] [3] [10].
Ethoxy-substituted THIQs emerged from systematic efforts to optimize the bioactivity of the isoquinoline scaffold. Early work (1980s–1990s) focused on naturally occurring THIQs like noscapine and trabectedin, revealing their anticancer potential [2] [6]. The strategic incorporation of alkoxy groups, particularly ethoxy, gained traction in the 2000s when structure-activity relationship (SAR) studies demonstrated that ethoxy substitution significantly enhances receptor binding affinity and metabolic stability compared to methoxy analogs. Key milestones include:
8-Ethoxy-2-ethyl-THIQ exhibits multimodal bioactivity rooted in its molecular interactions. Key therapeutic domains include:
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1